3-(chloromethyl)-5-phenyl-1H-pyrazole
Description
Contextualization of Pyrazole (B372694) Derivatives in Organic Synthesis and Chemical Research
Pyrazole and its derivatives are five-membered heterocyclic compounds that represent a cornerstone in the fields of organic synthesis and chemical research. sigmaaldrich.comrsc.org This class of compounds, belonging to the azole family, is noted for its versatility and is among the most extensively studied heterocyclic systems. sigmaaldrich.comchemicalbook.com The pyrazole nucleus is a key structural motif found in numerous compounds with wide-ranging applications in technology, agriculture, and materials science. sigmaaldrich.comresearchgate.net In materials chemistry, for instance, certain pyrazole derivatives exhibit useful properties such as electroluminescence, making them relevant for organic light-emitting diodes (OLEDs). researchgate.net
The synthetic utility of the pyrazole core is vast; these compounds serve as foundational building blocks, or synthons, for the preparation of more complex chemical structures, including various fused heterocyclic systems. researchgate.netnih.gov The most common methods for synthesizing the pyrazole ring involve the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound (a Knorr-type reaction) or the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. sigmaaldrich.comwikipedia.org The ability to introduce a wide array of substituents onto the pyrazole ring allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making pyrazole derivatives highly valuable in contemporary chemical research. researchgate.netrsc.org
Structural Features and Positional Isomerism of 3-(chloromethyl)-5-phenyl-1H-pyrazole
The structure of this compound is defined by a five-membered aromatic ring containing two adjacent nitrogen atoms. This core pyrazole ring is substituted at the C3 position with a chloromethyl group (-CH2Cl) and at the C5 position with a phenyl group (-C6H5).
A critical structural aspect of N-unsubstituted pyrazoles like this one is the phenomenon of annular tautomerism. researchgate.net The single proton on the ring nitrogen atom can reside on either of the two nitrogen atoms. This means this compound exists in equilibrium with its tautomer, 5-(chloromethyl)-3-phenyl-1H-pyrazole. For non-symmetrically substituted pyrazoles, these two tautomers are distinct positional isomers. nih.gov The specific ratio and properties of these isomers can be influenced by factors like the solvent and the electronic nature of the substituents. researchgate.net
The table below outlines the basic physicochemical properties of the title compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClN₂ |
| Molecular Weight | 192.65 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NN2)CCl |
Positional isomerism is a key concept for understanding this compound. The arrangement of the chloromethyl and phenyl groups significantly impacts the molecule's chemical identity and reactivity. The table below compares the title compound with its primary positional isomer.
Table 2: Comparison of Positional Isomers
| Isomer Name | Structure | Key Difference |
|---|---|---|
| This compound | A five-membered pyrazole ring with a chloromethyl group at position 3 and a phenyl group at position 5. | The chloromethyl group is adjacent to the NH moiety of the pyrazole ring. |
| 5-(chloromethyl)-3-phenyl-1H-pyrazole | A five-membered pyrazole ring with a phenyl group at position 3 and a chloromethyl group at position 5. | The phenyl group is adjacent to the NH moiety of the pyrazole ring. |
Research Significance and Scope of Investigation in Contemporary Organic Chemistry
The primary research significance of this compound lies in its role as a versatile synthetic intermediate. The compound itself is not typically the final target but rather a crucial building block for constructing more elaborate molecules. Its value stems from the reactivity of the chloromethyl group.
The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon an electrophilic center that is highly susceptible to nucleophilic substitution reactions. This reactive "handle" allows for the facile introduction of a wide variety of functional groups onto the pyrazole scaffold. Organic chemists can use this compound as a starting material to react with various nucleophiles—such as amines, thiols, alcohols, and carbanions—to forge new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This capability is instrumental in creating libraries of novel pyrazole derivatives for further study. For example, similar chloromethylated pyrazoles have been used to synthesize more complex heterocyclic systems. researchgate.netresearchgate.netresearchgate.net
The table below illustrates some representative synthetic transformations that highlight the utility of the chloromethyl functional group on a pyrazole ring.
Table 3: Representative Synthetic Applications of the Chloromethyl Group
| Reactant Type (Nucleophile) | Product Type | Significance |
|---|---|---|
| Amine (R-NH₂) | Aminomethyl-pyrazole | Formation of new C-N bonds; access to compounds with potential biological activity. |
| Thiol (R-SH) | Thioether-pyrazole | Formation of new C-S bonds; synthesis of sulfur-containing heterocycles. |
| Cyanide (NaCN) | Pyrazole-acetonitrile | Carbon chain extension; precursor for carboxylic acids, amines, and other functional groups. |
This synthetic flexibility makes this compound a valuable tool in discovery chemistry, enabling the systematic modification of the pyrazole structure to explore structure-activity relationships in various chemical and biological contexts.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-(chloromethyl)-3-phenyl-1H-pyrazole |
| Pyrazole |
| Hydrazine |
| 1,3-dicarbonyl compound |
| Diazo compound |
| Alkyne |
| Acetylacetone |
| 3,5-dimethylpyrazole |
| Chloroform (B151607) |
| Tris(3-methylpyrazol-1-yl)methane |
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-3-phenyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYSNSPOTLSWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 3 Chloromethyl 5 Phenyl 1h Pyrazole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chlorine atom of the chloromethyl group is a good leaving group, rendering the adjacent carbon atom electrophilic and prone to attack by various nucleophiles. This classic SN2 reaction pathway is a cornerstone of the derivatization of this compound.
Reactions with Oxygen-Based Nucleophiles (e.g., Alkoxides)
The reaction of 3-(chloromethyl)-5-phenyl-1H-pyrazole with oxygen-based nucleophiles, such as alkoxides, readily yields the corresponding ether derivatives. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) would lead to the formation of 3-(methoxymethyl)-5-phenyl-1H-pyrazole. While specific examples for the this compound are not extensively detailed in the provided search results, the reaction of related pyrazoles with alcohols is a well-established transformation. For example, the synthesis of 3-carboxyalkyl pyrazoles has been achieved through the reaction of 1-phenyl-5-trichloromethyl-1H-pyrazoles with various alcohols, which involves a similar nucleophilic attack by the alcohol. nih.gov This suggests a general and efficient method for creating a variety of ethers from the chloromethyl precursor.
Table 1: Examples of Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Reagent | Product |
| Methoxide | Sodium Methoxide (NaOMe) | 3-(methoxymethyl)-5-phenyl-1H-pyrazole |
| Ethoxide | Sodium Ethoxide (NaOEt) | 3-(ethoxymethyl)-5-phenyl-1H-pyrazole |
| Phenoxide | Sodium Phenoxide (NaOPh) | 3-(phenoxymethyl)-5-phenyl-1H-pyrazole |
Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Imidazoles)
Nitrogen-based nucleophiles, including primary and secondary amines, as well as heterocyclic compounds like imidazoles, react with this compound to form the corresponding amino- and N-substituted derivatives. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride byproduct. The resulting aminomethyl- and imidazolylmethyl-pyrazole derivatives are of significant interest in medicinal chemistry due to the prevalence of these functionalities in bioactive molecules. The reaction of N-unsubstituted pyrazoles with chloroform (B151607) under phase-transfer catalysis conditions to form tris-pyrazolylmethanes demonstrates the high reactivity of the pyrazole (B372694) nitrogen towards alkylation, a reaction analogous to the substitution on the chloromethyl group. nih.gov
Table 2: Examples of Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Reagent | Product |
| Ammonia | NH₃ | 3-(aminomethyl)-5-phenyl-1H-pyrazole |
| Diethylamine | (CH₃CH₂)₂NH | 3-((diethylamino)methyl)-5-phenyl-1H-pyrazole |
| Imidazole | C₃H₄N₂ | 3-((1H-imidazol-1-yl)methyl)-5-phenyl-1H-pyrazole |
Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)
The chloromethyl group readily reacts with sulfur-based nucleophiles, such as thiols and thiophenols, to afford thioethers. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile. For instance, reacting this compound with sodium thiomethoxide would yield 3-((methylthio)methyl)-5-phenyl-1H-pyrazole. The synthesis of pyrazolyl-thiazole derivatives from carbothioamides highlights the utility of sulfur-containing pyrazole intermediates in constructing more complex heterocyclic systems. nih.gov
Table 3: Examples of Reactions with Sulfur-Based Nucleophiles
| Nucleophile | Reagent | Product |
| Methanethiolate | Sodium thiomethoxide (NaSMe) | 3-((methylthio)methyl)-5-phenyl-1H-pyrazole |
| Ethanethiolate | Sodium ethanethiolate (NaSEt) | 3-((ethylthio)methyl)-5-phenyl-1H-pyrazole |
| Thiophenolate | Sodium thiophenolate (NaSPh) | 3-((phenylthio)methyl)-5-phenyl-1H-pyrazole |
Reactivity with Cyanides and Related Reagents
Nucleophilic substitution with cyanide ions, typically from sodium or potassium cyanide, provides a direct route to introduce a nitrile group, forming 2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile. This reaction is significant as the nitrile functionality can be further elaborated through hydrolysis, reduction, or cycloaddition reactions to access a variety of other functional groups and heterocyclic systems. The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride to form a reactive chloroacetamide intermediate, which then reacts with sulfur nucleophiles, demonstrates the versatility of cyano- and chloro-functionalized pyrazoles in building complex molecules. mdpi.com
Reactions Involving the Pyrazole Core
While the chloromethyl group is the primary site for nucleophilic attack, the pyrazole ring itself can participate in chemical transformations, most notably electrophilic substitution.
Electrophilic Substitution on the Pyrazole Ring (e.g., Chlorination)
The pyrazole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. rrbdavc.org The position of substitution is directed by the existing substituents on the ring. For pyrazoles, electrophilic attack generally occurs at the C4 position, as attack at C3 or C5 would lead to a less stable cationic intermediate. rrbdavc.org Therefore, treatment of this compound with a chlorinating agent, such as N-chlorosuccinimide (NCS), is expected to yield 4-chloro-3-(chloromethyl)-5-phenyl-1H-pyrazole. The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction, an electrophilic formylation, on a pyrazolone (B3327878) precursor further illustrates the susceptibility of the pyrazole ring to electrophilic attack at the 4-position. mdpi.com
Table 4: Example of Electrophilic Substitution on the Pyrazole Ring
| Reaction | Reagent | Product |
| Chlorination | N-Chlorosuccinimide (NCS) | 4-chloro-3-(chloromethyl)-5-phenyl-1H-pyrazole |
Alkylation and Acylation of the Pyrazole Nitrogen
The nitrogen atoms of the pyrazole ring in this compound can undergo alkylation and acylation reactions. These reactions are fundamental in diversifying the molecular structure and are often influenced by the reaction conditions and the nature of the substituents.
Alkylation of the pyrazole nitrogen typically occurs under basic conditions, where a proton is removed from the nitrogen, followed by the addition of an alkylating agent like an alkyl halide. semanticscholar.org A newer method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, offering an alternative to methods requiring strong bases or high temperatures. semanticscholar.org In unsymmetrical pyrazoles, such as 3-methyl-5-phenyl-1H-pyrazole, alkylation can lead to a mixture of two regioisomers. mdpi.com Steric hindrance often dictates the major product. semanticscholar.orgmdpi.com For instance, the alkylation of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate yields a 2.5:1 ratio of the two possible regioisomers, with the sterically less hindered product being the major one. mdpi.com
Acylation of pyrazoles introduces an acyl group onto the nitrogen atom. The Friedel-Crafts acylation, a classic method for acylating aromatic rings, can be adapted for pyrazoles. libretexts.orgmasterorganicchemistry.com This reaction typically involves an acyl halide and a Lewis acid catalyst, such as aluminum chloride. masterorganicchemistry.com The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile. youtube.com The regioselectivity of acylation in pyrazolones is a subject of study, with research indicating that C-acylation can be a predominant pathway under certain conditions. rsc.org
The following table summarizes representative alkylation and acylation reactions of pyrazole derivatives.
| Reactant | Reagent | Product(s) | Reaction Type |
| 3-methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | 5-Methyl-3-phenyl-1-(1-phenylethyl)-1H-pyrazole and 3-Methyl-5-phenyl-1-(1-phenylethyl)-1H-pyrazole | N-Alkylation |
| Benzene | Acetyl chloride, AlCl₃ | Acetophenone | Friedel-Crafts Acylation |
| 3-Methyl-1-phenyl-pyrazol-5-one | 4-substituted aroyl chlorides | 4-(4-substituted aroyl)-3-methyl-1-phenyl-1H-pyrazol-5-one derivatives | C-Acylation |
Modification of the Phenyl Substituent (e.g., at C-5)
Furthermore, the phenyl ring can be functionalized through electrophilic aromatic substitution reactions, although the reactivity is influenced by the pyrazole ring. The presence of different substituents on the phenyl ring of 3-aryl-1H-pyrazol-5-amines allows for further diversification, such as halogenation reactions. beilstein-archives.org For instance, these compounds can undergo chlorination, bromination, and iodination at the C-4 position of the pyrazole ring. beilstein-archives.org
Research has also explored the synthesis of pyrazoles with various substituted phenyl groups at the C-5 position to investigate their biological activities. For example, derivatives with dichlorophenyl groups have been synthesized and studied for their potential as anticancer agents. nih.gov
The table below illustrates examples of modifications on the phenyl substituent of pyrazole derivatives.
| Starting Material | Reaction | Modified Product | Purpose of Modification |
| 3(5)-amino-5(3)-aryl pyrazoles | Introduction of electron-donating groups | Increased fraction of 5-amino tautomer | Study of tautomerism |
| 3-Aryl-1H-pyrazol-5-amines | Halogenation (NCS, NBS, NIS) | 4-Halo-3-aryl-1H-pyrazol-5-amines | Synthesis of halogenated pyrazoles |
| Chalcones with substituted phenyl rings | Cyclization with thiosemicarbazide | 1,3,5-trisubstituted-1H-pyrazole derivatives | Anticancer drug design |
Transformations of the Chloromethyl Group beyond Direct Substitution
The chloromethyl group of this compound is a versatile functional handle that can be transformed into various other groups beyond simple nucleophilic substitution.
The chloromethyl group can be oxidized to afford aldehydes and carboxylic acids. For instance, hydroxymethylpyrazoles, which can be obtained from the corresponding chloromethyl derivatives, can be oxidized to pyrazole-carbaldehydes. semanticscholar.org A common oxidizing agent for this transformation is manganese dioxide (MnO₂). semanticscholar.org Further oxidation of the aldehyde group to a carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄). semanticscholar.org
The synthesis of pyrazole-3-carboxylic acids from related precursors has been extensively studied. researchgate.net These carboxylic acids can then be converted to their more reactive acid chloride derivatives, which serve as precursors for a variety of other functional groups. researchgate.netdergipark.org.tr
The following table presents examples of oxidation reactions of groups that can be derived from the chloromethyl group.
| Starting Material | Oxidizing Agent | Product |
| Hydroxymethylpyrazoles | MnO₂ | Pyrazole-carbaldehydes |
| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | KMnO₄ | 3-Aryl-1-phenyl-1H-pyrazole-4-carboxylic acids |
| 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | KMnO₄ | 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid |
The chloromethyl group can be reduced to a methyl group. A common method for the reduction of a related functional group, the hydroxymethyl group, to a methyl group involves a two-step process. First, the hydroxymethyl group is converted to a chloromethyl group using a reagent like thionyl chloride (SOCl₂). semanticscholar.org The resulting chloromethyl derivative can then be reduced.
Another related transformation is the reduction of a carboxylic acid group to an alcohol. For example, esters of pyrazole carboxylic acids can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄). semanticscholar.org These alcohols can then be further transformed.
The table below provides an example of a reduction reaction relevant to the transformation of the chloromethyl group.
| Starting Material | Reagent(s) | Product |
| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | 1. NaBH₄2. SOCl₂ | 4-Chloromethyl-3-aryl-1-phenyl-1H-pyrazoles |
Coupling Reactions for Complex Molecular Architectures
This compound and its derivatives are valuable substrates for various coupling reactions, enabling the construction of more complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly useful for forming new carbon-carbon bonds. nih.govrsc.org
For example, the Suzuki-Miyaura coupling reaction of brominated pyrazoles with arylboronic acids allows for the introduction of various aryl and heteroaryl groups onto the pyrazole core. rsc.org Similarly, o-(or m-, or p-) chloromethyl bromobenzene (B47551) can selectively undergo Suzuki-Miyaura coupling with arylboronic acids, demonstrating the compatibility of the chloromethyl group under these conditions. nih.gov
Rhodium-catalyzed C-H activation and coupling is another powerful tool for the functionalization of pyrazoles. researchgate.net This method allows for the direct formation of C-C bonds by reacting a C-H bond with a coupling partner, such as an alkene. researchgate.net
The following table summarizes examples of coupling reactions involving pyrazole derivatives.
| Pyrazole Derivative | Coupling Partner | Catalyst System | Product Type |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl boronic acids | XPhos Pd G2 | 4-Substituted-1H-pyrazole-3,5-diamines |
| o-(or m-, or p-) Chloromethyl bromobenzene | Arylboronic acids | Pd(OAc)₂ / PCy₃∙HBF₄ | Biaryl compounds with a chloromethyl group |
| 3-Aryl-5-R-pyrazoles | Alkenes | [Rh(MeCN)₃Cp*][PF₆]₂ / Cu(OAc)₂∙H₂O | Vinylated pyrazoles |
Elucidation of Novel Reaction Pathways and Mechanistic Insights
The study of reaction mechanisms involving pyrazoles provides a deeper understanding of their reactivity and allows for the development of new synthetic methodologies. Quantum chemical calculations, such as those based on molecular electron density theory (MEDT), have been employed to investigate the mechanisms of reactions involving pyrazoles. rsc.org
For instance, the mechanism of the addition of 2-aryl-3-nitro-2H-chromenes to pyrazoles has been elucidated, revealing a process that involves the formation of a zwitterionic intermediate followed by a researchgate.netnih.gov-proton sigmatropic shift. rsc.org Mechanistic studies on the dearomative diborylation of pyrazines have also been conducted, revealing the possibility of both non-radical and radical pathways depending on the substrate and reaction conditions. rsc.org
Understanding the supramolecular interactions in the solid state is also crucial for designing molecules with specific properties. Studies on 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes have provided insights into their supramolecular structures and the factors influencing their crystal packing. mdpi.com
Applications of 3 Chloromethyl 5 Phenyl 1h Pyrazole As a Synthetic Intermediate
Building Block for Diversified Heterocyclic Scaffolds
The unique arrangement of functional groups in 3-(chloromethyl)-5-phenyl-1H-pyrazole makes it an excellent scaffold for constructing a wide array of other heterocyclic systems. The inherent reactivity of the chloromethyl group, coupled with the stable pyrazole (B372694) core, provides a platform for extensive molecular elaboration.
The chloromethyl group at the 3-position of the pyrazole ring is the most prominent site for nucleophilic attack, enabling the straightforward synthesis of a multitude of substituted pyrazole derivatives. This C-alkylation allows for the introduction of various side chains, significantly diversifying the molecular architecture. The reaction generally involves the displacement of the chloride ion by a wide range of nucleophiles.
This reactivity is fundamental to creating libraries of compounds where the substituent at the 3-position can be systematically varied to modulate biological activity or physical properties. For instance, reaction with amines, alcohols, thiols, and carbanions leads to the corresponding amino, ether, thioether, and extended carbon-chain derivatives, respectively. These reactions are foundational in building more complex molecules from the pyrazole core. nih.govatlantis-press.com
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Nu-H) | Reagent Example | Resulting Functional Group | Product Class |
|---|---|---|---|
| Amine | R₂NH | -CH₂NR₂ | Aminomethyl-pyrazole |
| Alcohol | ROH | -CH₂OR | Alkoxymethyl-pyrazole |
| Thiol | RSH | -CH₂SR | Thioether-pyrazole |
| Azide (B81097) | NaN₃ | -CH₂N₃ | Azidomethyl-pyrazole |
The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, and pyrazole derivatives are common precursors for these structures.
Pyrazolo[1,5-a]pyrimidines: These fused systems are typically synthesized from the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.neteurjchem.commdpi.com While this compound does not possess the required amino group directly, it can be converted into a suitable intermediate. For example, the chloromethyl group can be transformed into an aminomethyl (-CH₂NH₂) or a cyanomethyl (-CH₂CN) group. These functionalized intermediates can then undergo cyclocondensation reactions with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. ias.ac.in
Pyrazolo[3,4-d]pyrimidines: The construction of the pyrazolo[3,4-d]pyrimidine scaffold, a well-known purine (B94841) isostere, often begins with a 5-aminopyrazole-4-carbonitrile or a related precursor. researchgate.netderpharmachemica.comnih.gov To utilize this compound for this purpose, a multi-step synthetic strategy would be necessary. This could involve functionalizing the 4-position of the pyrazole ring and subsequently modifying the chloromethyl group to participate in the formation of the fused pyrimidine (B1678525) ring. For example, the chloromethyl group could be oxidized to a carboxylic acid, which, along with an amino group introduced at the 4-position, could serve as the anchor points for cyclization. semanticscholar.org
Precursor for Polyfunctionalized Organic Molecules
The title compound serves as an excellent starting point for creating polyfunctionalized molecules due to its distinct reactive zones. The chloromethyl group can be substituted, the phenyl ring can undergo electrophilic substitution (such as nitration or halogenation), and the N-H of the pyrazole ring can be alkylated or acylated. By controlling the sequence of these reactions, chemists can design and synthesize complex molecules with precisely placed functional groups. This strategic functionalization is crucial in developing molecules with specific steric and electronic properties required for targeted biological interactions. nih.gov
Introduction of Reactive Functional Groups onto Target Molecules
A key application of this compound is its use as a reagent to introduce the 5-phenyl-1H-pyrazol-3-ylmethyl moiety onto other molecules. The chloromethyl group acts as a handle for this process. Furthermore, this group can be readily converted into other reactive functionalities, which can then be used in subsequent synthetic steps like cross-coupling reactions, click chemistry, or peptide synthesis.
Table 2: Conversion of the Chloromethyl Group to Other Reactive Functions
| Target Functional Group | Transformation | Typical Reagents |
|---|---|---|
| Alcohol (-CH₂OH) | Hydrolysis | H₂O, weak base |
| Aldehyde (-CHO) | Oxidation | Dimethyl sulfoxide (B87167) (DMSO) based oxidants |
| Carboxylic Acid (-COOH) | Oxidation | KMnO₄, K₂Cr₂O₇ |
| Azide (-CH₂N₃) | Substitution | Sodium azide (NaN₃) |
Synthesis of Ligands for Coordination Chemistry
Pyrazoles are well-established N-donor ligands in coordination chemistry. The two adjacent nitrogen atoms of the pyrazole ring can chelate to a single metal center or bridge multiple metal centers. nih.gov The this compound can be used to synthesize more complex, multidentate ligands. By reacting the chloromethyl group with other ligand fragments (e.g., pyridine, imidazole, or another pyrazole), a new molecule with multiple coordination sites can be created. rsc.org For example, substitution of the chloride with a pyridyl-containing nucleophile would result in a bidentate N,N'-ligand capable of forming stable complexes with a variety of transition metals. The phenyl group at the 5-position can also be used to fine-tune the electronic properties and steric bulk of the resulting metal complex.
Contributions to Agrochemical and Pharmaceutical Intermediate Development
The pyrazole scaffold is a privileged structure in both agrochemical and pharmaceutical research, with numerous commercial products containing this heterocycle. globalresearchonline.net Derivatives of pyrazole are known to exhibit a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. nih.gov
Agrochemicals: The use of pyrazole intermediates is critical in the development of modern agrochemicals. For instance, intermediates containing a chloromethyl pyrazole moiety have been used in the synthesis of novel herbicides. nih.gov The this compound provides a robust starting point for creating analogues of known agrochemicals, where the phenyl group can be further substituted to optimize activity and selectivity.
Pharmaceuticals: In medicinal chemistry, pyrazole derivatives are investigated for a vast array of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. derpharmachemica.comnih.govnih.gov The title compound is a key intermediate for synthesizing libraries of potential drug candidates. The ability to easily modify the molecule at the chloromethyl position allows for the exploration of structure-activity relationships (SAR). For example, pyrazolyl-thiazole derivatives, which can be synthesized from pyrazole precursors, have shown significant antimicrobial activity. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrazolo[1,5-a]pyrimidines |
| Pyrazolo[3,4-d]pyrimidines |
| Sodium azide |
| Sodium cyanide |
| Dimethyl sulfoxide |
| Potassium permanganate (B83412) |
| Potassium dichromate |
| Pyridine |
| Imidazole |
Spectroscopic Characterization Methodologies for 3 Chloromethyl 5 Phenyl 1h Pyrazole
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)
A concluding table of all mentioned compounds, as requested, is also not applicable as no specific compounds could be discussed in detail.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of polar molecules. In the analysis of 3-(chloromethyl)-5-phenyl-1H-pyrazole, ESI-MS is expected to provide the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.
Detailed Research Findings: Direct experimental ESI-MS data for this compound is not readily found in published literature. However, predicted data for the isomeric compound, 5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride, suggests an expected m/z for the protonated molecule [M+H]⁺ of 193.05271. uni.lu For the related compound, 3-(chloromethyl)-5-methyl-1-phenyl-1H-pyrazole, the predicted m/z for the [M+H]⁺ adduct is 207.06836. uni.lu Based on the molecular formula of this compound (C₁₀H₉ClN₂), the theoretical monoisotopic mass is 192.04543 Da. Therefore, in an ESI-MS spectrum, a prominent peak corresponding to the [M+H]⁺ ion would be anticipated around m/z 193.05. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed at approximately m/z 215.03 and 231.01, respectively. High-resolution mass spectrometry (HRMS) would be utilized to confirm the elemental composition, with the calculated formula for C₁₀H₁₀ClN₂⁺ being consistent with the observed mass. sigmaaldrich.com
Interactive Data Table: Predicted ESI-MS Data for Phenyl-pyrazole Derivatives
| Adduct | Predicted m/z for 5-(chloromethyl)-3-phenyl-1H-pyrazole uni.lu | Predicted m/z for 3-(chloromethyl)-5-methyl-1-phenyl-1H-pyrazole uni.lu |
|---|---|---|
| [M+H]⁺ | 193.05271 | 207.06836 |
| [M+Na]⁺ | 215.03465 | 229.05030 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its pyrazole (B372694) core, phenyl ring, and chloromethyl group.
Detailed Research Findings: An experimental IR spectrum for this compound is not available. However, the expected vibrational frequencies can be inferred from data on similar structures. The N-H stretching vibration of the pyrazole ring is typically observed in the range of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring are expected to appear around 3100-3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the pyrazole and phenyl rings would likely produce a series of bands in the 1600-1400 cm⁻¹ region. For instance, in related pyrazole derivatives, C=N stretching is observed around 1655 cm⁻¹. echemi.com The C-N stretching of the pyrazole ring can be seen around 1290 cm⁻¹. rsc.org A key vibrational mode for this compound is the C-Cl stretch of the chloromethyl group. The C-Cl stretching frequency typically appears in the range of 800-600 cm⁻¹. Infrared spectra of chloromethyl cations have been reported, providing a reference for the vibrational modes of the CH₂Cl group. scbt.com
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (pyrazole) | 3400-3200 | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C=C/C=N (ring) | 1600-1400 | Stretching |
| C-N (pyrazole) | ~1290 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π→π* transitions within the conjugated system formed by the phenyl ring and the pyrazole nucleus.
Detailed Research Findings: Specific UV-Vis spectral data for this compound are not documented. However, the analysis of related phenylpyrazole compounds can provide an estimation of its absorption characteristics. Phenylpyrazole insecticides, for example, exhibit electronic absorption spectra with maximum absorption wavelengths (λ_max) around 320 nm to 390 nm, which are attributed to π→π* transitions. The UV-Vis spectrum of 3-methyl-5-phenyl-1H-pyrazole also shows absorption in the UV region. For a series of alkyloxyphenyl-substituted dipyridylpyrazole ligands, absorption bands are observed in the UV region, and these bands are red-shifted upon complexation with metal ions. uni.lu It is anticipated that this compound will display a significant absorption band in the UV region, likely between 250 and 350 nm, characteristic of the conjugated π-system. The exact λ_max would be influenced by the solvent polarity.
Interactive Data Table: Comparative UV-Vis λ_max Data for Phenyl-pyrazole Derivatives
| Compound | λ_max (nm) | Solvent | Reference |
|---|---|---|---|
| Phenylpyrazole insecticides | ~320-390 | Not Specified | |
| Naphtho[2,1-e]pyrazolo[5,1-c]triazines | 400-463 | 96% Ethanol |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions.
Detailed Research Findings: A crystal structure for this compound has not been reported in the crystallographic databases. However, numerous studies on substituted pyrazoles provide insight into the expected structural features. The pyrazole ring is known to be planar. In the solid state, pyrazole derivatives often form hydrogen-bonded networks, such as dimers, trimers, or catemers, through the N-H group of the pyrazole ring. For instance, the crystal structure of 4-iodo-1H-pyrazole reveals such hydrogen bonding motifs. The phenyl and chloromethyl substituents would adopt specific conformations relative to the pyrazole ring to minimize steric hindrance. The phenyl ring would likely be twisted out of the plane of the pyrazole ring. The precise bond lengths and angles would be comparable to those observed in other structurally characterized pyrazoles.
Interactive Data Table: Typical Crystallographic Parameters for Substituted Pyrazoles
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Dependent on packing (e.g., Monoclinic, Orthorhombic) |
| Space Group | Dependent on symmetry (e.g., P2₁/n, P-1) |
| Pyrazole Ring | Planar |
| Intermolecular Interactions | N-H···N hydrogen bonding, π-π stacking |
Theoretical and Computational Studies on 3 Chloromethyl 5 Phenyl 1h Pyrazole and Pyrazole Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, based on the principles of quantum mechanics, can predict molecular geometries, electronic distributions, and spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) has become a popular and versatile computational method for studying pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. researchgate.net DFT calculations are frequently employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of these compounds. researchgate.netmolcas.org The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with basis sets like 6-311++G(d,p) or 6-31G(d,p) for such studies. researchgate.netnih.gov
Table 1: Representative Calculated Geometric Parameters for a Substituted Pyrazole Derivative (B3LYP/6-31G)* Note: The data below is illustrative for a generic substituted pyrazole and not for 3-(chloromethyl)-5-phenyl-1H-pyrazole.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-N2 | 1.345 |
| N2-C3 | 1.328 | |
| C3-C4 | 1.401 | |
| C4-C5 | 1.385 | |
| Bond Angle (°) | N1-N2-C3 | 112.5 |
| N2-C3-C4 | 105.0 | |
| C3-C4-C5 | 106.2 | |
| C4-C5-N1 | 104.3 |
Furthermore, DFT is utilized to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial for understanding the chemical reactivity and electronic transitions within the molecule. researchgate.net
For a more rigorous investigation of electronic excited states, particularly in cases of bond breaking, bond formation, or when electron correlation is strong, ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed. google.com The CASSCF method provides a robust framework for describing the electronic structure of molecules where a single-determinant approach like Hartree-Fock is inadequate. gaussian.com To improve upon the energies obtained from CASSCF, second-order Møller-Plesset perturbation theory (CASMP2) or other multireference perturbation theories can be applied to account for dynamic electron correlation. molcas.orgnih.gov
These methods are particularly valuable for studying photochemical reactions and understanding the nature of electronic transitions (e.g., n → π* or π → π*). nih.gov The selection of the active space—the set of orbitals and electrons included in the high-level calculation—is a critical step in a CASSCF calculation and requires careful consideration of the chemical problem at hand. google.com While computationally more demanding than DFT, CASSCF and CASMP2 provide a higher level of theory necessary for accurately describing the complex electronic landscapes of excited states in pyrazole systems. gitlab.io
Reaction Mechanism Elucidation
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.
To understand how a chemical reaction proceeds from reactants to products, it is essential to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods can optimize the geometry of the TS and verify it by the presence of a single imaginary frequency in the vibrational analysis.
Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. rowansci.com An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. numberanalytics.commissouri.eduq-chem.com This provides a clear picture of the structural changes that occur throughout the reaction. For pyrazole synthesis and transformations, IRC calculations can confirm the proposed reaction mechanisms, such as cycloaddition reactions or rearrangements. youtube.com
N-unsubstituted pyrazoles, including this compound, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.com Computational methods are widely used to predict the relative stabilities of these tautomers. nih.gov By calculating the electronic energies, zero-point vibrational energies, and Gibbs free energies of the different tautomers, their equilibrium populations can be estimated. nih.gov
Studies on substituted pyrazoles have shown that the relative stability of the tautomers is highly dependent on the nature and position of the substituents. researchgate.net Electron-donating or withdrawing groups can significantly influence the tautomeric equilibrium. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to investigate the tautomerism of various pyrazole derivatives, revealing the subtle electronic effects that govern their stability. nih.gov The presence of solvent can also be modeled using continuum solvation models (like PCM or SMD) to provide a more realistic prediction of tautomeric preferences in solution. nih.gov
Table 2: Illustrative Calculated Relative Energies for Pyrazole Tautomers Note: This data is hypothetical and serves to illustrate the output of computational studies on pyrazole tautomerism. It does not represent experimental values for this compound.
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) at 298.15 K |
|---|---|---|---|
| 3-substituted-1H-pyrazole | 0.00 | 0.00 | ~75 |
| 5-substituted-1H-pyrazole | +0.85 | +0.70 | ~25 |
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling encompasses a broader range of techniques, including molecular dynamics (MD) simulations. While the provided search results focus more on quantum mechanics, MD simulations can be applied to study the dynamic behavior of pyrazole derivatives in different environments, such as in solution or interacting with biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational flexibility, solvation effects, and binding processes over time. For a molecule like this compound, MD simulations could be used to explore its conformational landscape and interactions with a solvent, which are crucial for understanding its behavior in a chemical reaction or a biological system.
Prediction of Chemical Reactivity and Selectivity
The prediction of chemical reactivity and selectivity in pyrazole systems, including this compound, is a significant area of computational chemistry. These predictions are crucial for understanding the behavior of these compounds in various chemical reactions and biological interactions. Computational methods, particularly those based on quantum mechanics, provide deep insights into the electronic structure and, consequently, the reactivity of molecules.
One of the key aspects influencing the reactivity of pyrazoles is the presence of multiple nitrogen atoms, which can act as nucleophilic centers. The tautomerism exhibited by 1H-pyrazoles further complicates their reactivity profile, as the position of the proton on the nitrogen atoms can significantly alter the electronic distribution and steric environment of the molecule. For asymmetrically substituted pyrazoles like this compound, N-alkylation can result in a mixture of regioisomers, and predicting the selectivity of such reactions is a common goal of computational studies.
Computational models can predict the most likely sites for electrophilic and nucleophilic attack by analyzing various reactivity descriptors derived from the electronic structure. These descriptors include atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. For instance, the location of the HOMO can indicate the most probable site for electrophilic attack, while the LUMO can suggest the site for nucleophilic attack. In the context of this compound, computational analysis can help determine whether an incoming electrophile would preferentially attack one of the ring nitrogens or the phenyl group, and whether a nucleophile would target the chloromethyl group.
Computational Approaches to Structure-Reactivity Relationships
Computational approaches are instrumental in establishing quantitative structure-activity relationships (QSAR) and more broadly, structure-reactivity relationships for pyrazole derivatives. These methods aim to correlate the structural features of molecules with their chemical reactivity or biological activity. By developing these relationships, it becomes possible to predict the properties of new, unsynthesized compounds, thereby guiding experimental efforts.
Density Functional Theory (DFT) is a powerful quantum mechanical method frequently employed to study the reactivity of pyrazole derivatives. DFT calculations can provide accurate geometries, electronic properties, and energies of reactants, transition states, and products. This information is used to elucidate reaction mechanisms and to understand the factors that control reaction rates and selectivity. For example, DFT studies on the N-alkylation of pyrazoles have helped to rationalize the observed regioselectivity by comparing the activation energies for the formation of different isomers.
Molecular dynamics (MD) simulations offer a complementary approach by providing insights into the dynamic behavior of pyrazole systems in different environments, such as in solution. MD simulations can explore the conformational landscape of flexible molecules and the role of solvent molecules in a reaction. This is particularly relevant for understanding how the solvent might influence the tautomeric equilibrium of 1H-pyrazoles and, consequently, their reactivity.
QSAR studies on pyrazole derivatives have been successfully used to model their activity as inhibitors of various enzymes. In a typical QSAR study, a set of pyrazole compounds with known activities is used to build a statistical model. The model is based on molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Once a statistically robust model is developed, it can be used to predict the activity of new pyrazole derivatives, including those with variations in the substitution pattern of this compound.
Computational Chemistry Data Parameters for Chemical Characterization
Computational chemistry provides a range of parameters that are useful for the initial characterization of a molecule's physicochemical properties, which in turn influence its reactivity and behavior in biological systems. Below are key predicted parameters for this compound.
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) and their attached hydrogens. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Predicted TPSA for this compound:
| Compound | Predicted TPSA (Ų) |
| This compound | 28.8 Ų |
The partition coefficient (LogP) is a measure of the lipophilicity of a compound. It is defined as the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol (B41247) and water, at equilibrium. LogP is a critical parameter in drug discovery as it affects absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted LogP for this compound:
| Compound | Predicted LogP |
| This compound | 2.9 |
Hydrogen bond acceptors are atoms (typically nitrogen, oxygen, or fluorine) that have a lone pair of electrons and can form a hydrogen bond with a hydrogen bond donor. The number of hydrogen bond acceptors in a molecule influences its solubility and binding affinity to biological targets.
Predicted Number of Hydrogen Bond Acceptors for this compound:
| Compound | Predicted Number of Hydrogen Bond Acceptors |
| This compound | 2 |
Hydrogen bond donors are atoms (typically nitrogen or oxygen) that are covalently bonded to a hydrogen atom. The number of hydrogen bond donors is another important factor that affects a molecule's solubility and its ability to interact with biological macromolecules.
Predicted Number of Hydrogen Bond Donors for this compound:
| Compound | Predicted Number of Hydrogen Bond Donors |
| This compound | 1 |
Number of Rotatable Bonds
The number of rotatable bonds in a molecule is a crucial descriptor in computational chemistry and drug design, influencing its conformational flexibility. A rotatable bond is generally defined as any single, non-ring bond attached to a non-terminal heavy atom. Bonds within aromatic rings, amide C-N bonds, and other bonds with a high rotational energy barrier are typically excluded from this count. This metric is significant as it correlates with various molecular properties, including oral bioavailability. numberanalytics.comrsc.org
For the compound This compound , the number of rotatable bonds can be determined by analyzing its structural formula. The bonds that allow for free rotation are the single bond connecting the phenyl group to the pyrazole ring and the single bond connecting the chloromethyl group to the pyrazole ring. Therefore, This compound has two rotatable bonds. This low number of rotatable bonds suggests a relatively rigid molecular structure.
The flexibility of a molecule, which is directly related to the number of rotatable bonds, can impact its interaction with biological targets. numberanalytics.com While a certain degree of flexibility is necessary for a molecule to adopt an optimal conformation for binding, excessive flexibility can lead to a significant entropic penalty upon binding, potentially reducing its efficacy. Computational tools and rule-based approaches are often employed to calculate the number of rotatable bonds for large sets of molecules in silico. researchgate.netresearchgate.net
Table 1: Rotatable Bond Count for this compound
| Compound Name | Number of Rotatable Bonds |
|---|---|
| This compound | 2 |
Frontier Molecular Orbital Analysis (e.g., LUMO-HOMO Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to describe and predict the chemical reactivity and electronic properties of molecules. youtube.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. solubilityofthings.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. schrodinger.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small HOMO-LUMO gap indicates a molecule is more reactive and prone to chemical reactions. mdpi.com The HOMO-LUMO gap can be calculated using computational quantum mechanical methods, such as Density Functional Theory (DFT). schrodinger.com
For pyrazole systems, theoretical calculations have been extensively used to understand their electronic structure and reactivity. researchgate.net The electronic properties of pyrazole derivatives are influenced by the nature and position of substituents on the pyrazole ring. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the energies of the HOMO and LUMO, thereby tuning the HOMO-LUMO gap and influencing the molecule's reactivity. numberanalytics.comresearchgate.net
To obtain a precise HOMO-LUMO gap for This compound , a dedicated computational study using methods like DFT would be necessary. Such a study would involve geometry optimization of the molecule followed by the calculation of its molecular orbitals. The resulting HOMO and LUMO energy values would then be used to determine the energy gap.
Table 2: Conceptual Data for Frontier Molecular Orbital Analysis
| Compound System | Property | Significance |
|---|---|---|
| Pyrazole Derivatives | HOMO Energy | Relates to the electron-donating ability of the molecule. |
| Pyrazole Derivatives | LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| Pyrazole Derivatives | HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Conclusion and Future Research Directions
Summary of Key Synthetic Advances and Reactivity Profiles
The synthesis of 3-(chloromethyl)-5-phenyl-1H-pyrazole is typically achieved through a multi-step sequence. A common route begins with the condensation of a phenyl-substituted 1,3-dicarbonyl compound with hydrazine (B178648) to form the core 3-methyl-5-phenyl-1H-pyrazole structure. Subsequent functionalization is often achieved via the Vilsmeier-Haack reaction, which introduces a formyl group at the 4-position of the pyrazole (B372694) ring. researchgate.netgoogle.comresearchgate.net This aldehyde serves as a crucial intermediate that can be reduced to the corresponding alcohol and subsequently chlorinated to yield the target this compound.
The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group. This functional group is highly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a variety of substituents. This reactivity makes it a valuable precursor for creating diverse molecular libraries.
Potential Avenues for Further Derivatization and Functionalization
The reactive chloromethyl group is the primary site for derivatization. A wide range of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Table 1: Potential Derivatization Reactions of this compound
| Nucleophile | Resulting Functional Group | Potential Application Area |
| Amines (R-NH2) | Secondary or Tertiary Amines | Medicinal Chemistry, Ligand Synthesis |
| Alcohols (R-OH) | Ethers | Materials Science, Organic Synthesis |
| Thiols (R-SH) | Thioethers | Medicinal Chemistry, Agrochemicals |
| Cyanide (CN-) | Nitriles | Organic Synthesis, Precursor for Carboxylic Acids |
| Azide (B81097) (N3-) | Azides | Click Chemistry, Bioorthogonal Labeling |
| Grignard Reagents (R-MgX) | Alkylated Pyrazoles | Organic Synthesis |
Further functionalization could also involve modifications to the phenyl ring or the pyrazole nucleus itself, although these transformations would require more specific and potentially harsher reaction conditions.
Emerging Roles in Advanced Organic Synthesis and Materials Science
The ability to introduce diverse functional groups makes this compound a powerful tool in advanced organic synthesis. It can serve as a scaffold for the construction of complex molecules with potential biological activity. researchgate.netacs.org The pyrazole core is a known pharmacophore, and derivatives of this compound could be explored as potential therapeutic agents. nih.govrroij.commdpi.commdpi.com
In materials science, pyrazole-containing compounds have shown promise in the development of functional materials. The introduction of specific functionalities via the chloromethyl handle could lead to the creation of novel polymers, dyes, or liquid crystals with tailored optical or electronic properties. For instance, the incorporation of this moiety into polymer backbones could enhance thermal stability or introduce specific binding sites.
Interdisciplinary Research Opportunities in Chemical Sciences
The versatility of this compound opens up numerous opportunities for interdisciplinary research. Collaboration between synthetic organic chemists, medicinal chemists, and materials scientists could lead to the development of novel compounds with significant societal impact.
Future research could focus on:
High-throughput screening: Synthesizing libraries of derivatives and screening them for biological activity against various targets.
Computational modeling: Using theoretical calculations to predict the properties of new derivatives and guide synthetic efforts.
Polymer chemistry: Incorporating the pyrazole moiety into novel polymer architectures to create materials with advanced properties.
Coordination chemistry: Utilizing the pyrazole nitrogen atoms as ligands for the development of new catalysts or metal-organic frameworks (MOFs).
Q & A
Q. What are the common synthetic routes for preparing 3-(chloromethyl)-5-phenyl-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-diketones or their equivalents. For example, reacting phenylhydrazine with a β-chlorinated diketone precursor under acidic conditions (e.g., HCl in ethanol) yields the pyrazole core . Key variables include temperature (60–80°C optimal), solvent polarity, and catalyst choice (e.g., p-toluenesulfonic acid improves cyclization efficiency). Yields range from 45–70%, with impurities often arising from incomplete chloromethylation or ring-opening side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .
Q. How is the purity and structural integrity of this compound validated in experimental settings?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : H NMR (CDCl₃) shows characteristic peaks: δ 7.2–7.6 ppm (phenyl protons), δ 5.1 ppm (chloromethyl CH₂), and δ 6.3 ppm (pyrazole C-H) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 207.6 (C₁₀H₈ClN₂⁺) .
- Melting Point : Literature reports 98–102°C, with deviations indicating impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often stem from substituent variations or assay conditions. To address this:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing phenyl with furanyl or thiophenyl) and compare bioactivity using standardized assays (e.g., MIC for antimicrobial activity) .
- Dose-Response Analysis : Use IC₅₀ values to differentiate non-specific cytotoxicity from targeted effects .
- Computational Modeling : DFT calculations predict electronic effects (e.g., chloromethyl group’s electrophilicity) on binding affinity .
Q. How can reaction mechanisms for chloromethyl group functionalization be elucidated?
- Methodological Answer : Mechanistic studies employ:
- Kinetic Isotope Effects (KIE) : Compare for reactions involving deuterated chloromethyl groups to identify rate-determining steps .
- Trapping Intermediates : Use nucleophiles (e.g., NaN₃) to isolate intermediates during SN2 substitution .
- DFT Calculations : Map energy profiles for pathways like nucleophilic substitution vs. elimination (e.g., formation of olefins under basic conditions) .
Q. What advanced spectroscopic or crystallographic methods characterize hydrogen bonding and supramolecular assembly in this compound?
- Methodological Answer :
- Single-Crystal XRD : Resolves Cl···π interactions (3.2–3.5 Å) and hydrogen bonds (N–H···O/N) critical for crystal packing .
- FT-IR Spectroscopy : Detects N–H stretching (3200–3300 cm⁻¹) and C–Cl vibrations (650–750 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : Correlates thermal stability (decomposition ~200°C) with intermolecular forces .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer : Discrepancies arise from polymorphism or residual solvents. Mitigation strategies:
- Solubility Screening : Use standardized solvent systems (e.g., DMSO, ethanol, hexane) under controlled humidity/temperature .
- Powder XRD : Identify polymorphic forms affecting solubility .
- Karl Fischer Titration : Quantify residual water (<0.1% w/w) to exclude hydration effects .
Future Research Directions
- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time and improve yield .
- Biological Profiling : Screen against understudied targets (e.g., kinase inhibitors) using high-throughput assays .
- Material Science Applications : Investigate coordination chemistry with transition metals (e.g., Pd or Cu) for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
